3-Ethoxyocta-1,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxyocta-1,7-diene is an organic compound with the molecular formula C10H18O. It is a member of the diene family, characterized by the presence of two double bonds in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethoxyocta-1,7-diene can be synthesized through several methods. One common approach involves the reaction of ethanol with butadiene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where ethanol and butadiene are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxyocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3-Ethoxyocta-1,7-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-Ethoxyocta-1,7-diene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound may interact with oxidizing agents to form epoxides. The exact mechanism depends on the specific reaction and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Ethoxyocta-1,7-diene include other dienes such as 1,7-octadiene and 1,3-butadiene. These compounds share similar structural features but differ in their chemical properties and reactivity .
Uniqueness
This functional group can participate in various chemical reactions, making the compound versatile in organic synthesis .
Eigenschaften
CAS-Nummer |
30566-41-7 |
---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3-ethoxyocta-1,7-diene |
InChI |
InChI=1S/C10H18O/c1-4-7-8-9-10(5-2)11-6-3/h4-5,10H,1-2,6-9H2,3H3 |
InChI-Schlüssel |
HSTYWJHTCYZHAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.